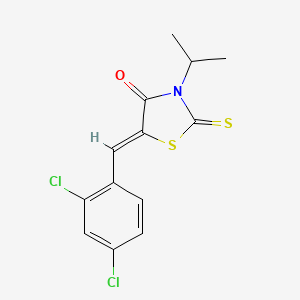

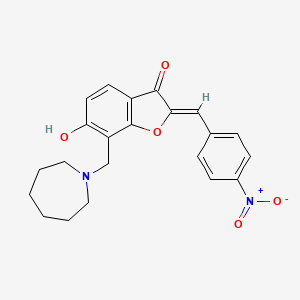

(Z)-5-(2,4-dichlorobenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-(2,4-dichlorobenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one, commonly known as DTT, is a thiazolidinone derivative that has been widely used in scientific research. DTT is a potent antioxidant and has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

Crystal Structure and Computational Studies

The crystal structure and computational studies of thiazolidin-4-one derivatives have been explored, providing insights into their geometrical parameters and intermolecular interactions. The title compound (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one (CBBTZ) was characterized using X-ray single crystal diffraction and NMR spectra, with theoretical investigations carried out using HF and DFT levels of theory. The X-ray structure comparison and Hirshfeld surface analysis method highlighted the molecule's intra- and intermolecular contacts, including C-H···O, C-H···S, and C-H···Cl interactions, contributing to understanding the compound's structural properties (Khelloul et al., 2016).

Anticancer and Antitumor Activities

Thioxothiazolidin-4-one derivatives have shown promising anticancer and antitumor activities. Novel thioxothiazolidin-4-one derivatives synthesized by coupling different amines with 2-(5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid demonstrated significant inhibition of tumor growth and angiogenesis in mouse Ehrlich Ascites Tumor models. These findings suggest potential applications in anticancer therapy with the ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).

Supramolecular Structures

The supramolecular structures of (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones have been studied, revealing hydrogen-bonded dimers, chains of rings, and sheet formations in the crystal structures. These structural features, driven by N-H...O, C-H...S, and C-H...O hydrogen bonds, contribute to the understanding of the compounds' supramolecular assembly and potential applications in designing materials with specific properties (Delgado et al., 2005).

Antimicrobial Activity

The antimicrobial activity of thioxothiazolidin-4-one derivatives has been explored, with compounds showing significant in vitro activity against various bacterial and fungal strains. These findings indicate the potential of thioxothiazolidin-4-one derivatives as antimicrobial agents, contributing to the development of new treatments for infectious diseases (B'Bhatt & Sharma, 2017).

Enaminone Derivatives and Biological Activities

Enaminone derivatives of thioxothiazolidin-4-ones have been synthesized and evaluated for their biological activities, including trypanocidal and anticancer effects. Some derivatives inhibited the growth of Trypanosoma brucei species at sub-micromolar concentrations and demonstrated significant anticancer activity against a variety of human tumor cell lines. These findings highlight the versatility of thioxothiazolidin-4-one derivatives in medicinal chemistry and their potential as therapeutic agents (Holota et al., 2019).

Properties

IUPAC Name |

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NOS2/c1-7(2)16-12(17)11(19-13(16)18)5-8-3-4-9(14)6-10(8)15/h3-7H,1-2H3/b11-5- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMWTWPHTRVEQD-WZUFQYTHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2603330.png)

![2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarbonitrile](/img/structure/B2603332.png)

![3-(2-methoxyphenyl)-N-[(1-methyl-1H-benzimidazol-5-yl)methyl]propanamide](/img/structure/B2603336.png)

![3-[3-(4-Chlorophenyl)-2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B2603337.png)

![2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2603339.png)

![(4-chlorophenyl){4-[4-(dimethylamino)phenyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone](/img/structure/B2603341.png)

![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B2603348.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2603350.png)

![2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopropylacetamide](/img/structure/B2603353.png)